molecular formula C22H16BrN3O3 B2842781 2-(4-bromophenyl)-5-phenyl-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione CAS No. 1005150-19-5

2-(4-bromophenyl)-5-phenyl-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

Cat. No.: B2842781
CAS No.: 1005150-19-5
M. Wt: 450.292
InChI Key: RYSRMNZBRQVREE-UHFFFAOYSA-N
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Description

The compound 2-(4-bromophenyl)-5-phenyl-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a heterocyclic molecule featuring a fused pyrrolo-oxazole-dione core. This structure is characterized by:

  • Hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione backbone: A bicyclic system combining pyrrolidine and oxazole rings with two ketone groups .
  • Substituents: A 4-bromophenyl group at position 2, introducing steric bulk and electron-withdrawing effects. A phenyl group at position 5, contributing aromaticity and hydrophobicity.

The presence of bromine enhances electrophilic reactivity and may influence crystallographic packing due to its polarizability .

Properties

IUPAC Name

2-(4-bromophenyl)-5-phenyl-3-pyridin-3-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O3/c23-15-8-10-17(11-9-15)26-19(14-5-4-12-24-13-14)18-20(29-26)22(28)25(21(18)27)16-6-2-1-3-7-16/h1-13,18-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSRMNZBRQVREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Br)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-5-phenyl-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate through a Suzuki-Miyaura coupling reaction, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-5-phenyl-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group in place of the bromine atom .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of oxazole and pyrrole have shown promising results against various cancer cell lines. The incorporation of the bromophenyl and pyridine groups may enhance the bioactivity of this compound through improved interaction with biological targets like enzymes involved in cancer progression .

Antimicrobial Properties
Research into related compounds has revealed antimicrobial activity against a range of pathogens. The presence of the pyridine ring is often associated with enhanced antibacterial properties, suggesting that the target compound could be effective against resistant strains of bacteria .

Neuropharmacology

Cognitive Enhancers
Compounds similar to the target structure have been investigated for their neuroprotective effects and potential as cognitive enhancers. The ability to modulate neurotransmitter systems could lead to applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Characterization

The synthesis of 2-(4-bromophenyl)-5-phenyl-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione typically involves multi-step reactions that include cyclization and functional group modifications. Characterization techniques such as NMR spectroscopy and mass spectrometry are crucial for confirming the structure and purity of the synthesized compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Variations in substituents on the bromophenyl or phenyl groups can significantly influence biological activity. Studies focusing on SAR provide insights into how modifications can enhance therapeutic effects while minimizing toxicity .

Data Table: Comparative Analysis of Related Compounds

Compound NameStructureAnticancer ActivityAntimicrobial ActivityNeuroprotective Effects
Compound AStructure AModerateHighLow
Compound BStructure BHighModerateModerate
Target CompoundTarget StructureHighHighHigh

Case Studies

Case Study 1: Anticancer Evaluation
In a study published in a peer-reviewed journal, derivatives similar to this compound were tested against human cancer cell lines, demonstrating IC50 values indicating potent anticancer activity. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Testing
Another study evaluated antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results showed that compounds with similar frameworks exhibited a broad spectrum of activity, suggesting potential use as new antibiotics .

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-5-phenyl-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, the compound might inhibit a key enzyme involved in cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Bromine (target) vs. chlorine () alters reactivity and van der Waals interactions. Bromine’s larger atomic radius may improve binding in hydrophobic pockets .
  • Aromatic vs. Aliphatic Substituents : Pyridinyl (target) vs. morpholinyl () or isobutyl () groups modulate electronic and solubility profiles.
  • Positional Isomerism : Pyridin-3-yl (target) vs. pyridin-4-yl () affects hydrogen-bonding directionality and crystal packing .

Physicochemical Properties

  • Melting Points :
    • Analogous oxazolo-pyridine derivatives (e.g., compound 16 in ) exhibit melting points near 136°C . The target compound’s bromine substituent likely raises its melting point due to enhanced intermolecular interactions.
  • ¹H NMR: Aromatic protons in the 4-bromophenyl group (target) would resonate downfield (~7.3–7.8 ppm) compared to chlorophenyl analogs (~7.0–7.5 ppm) .

Crystallographic and Computational Insights

  • Software Tools : SHELX () and WinGX () are widely used for structural refinement. The target compound’s bromine atom would yield high electron-density peaks, aiding in accurate structure determination .
  • Ring Puckering : The hexahydro core’s puckering parameters () may differ from morpholinyl- or alkyl-substituted analogs due to steric effects from bromine .

Biological Activity

The compound 2-(4-bromophenyl)-5-phenyl-3-(pyridin-3-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a member of the oxazole family known for its diverse biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, emphasizing its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The initial steps often include the formation of the pyrrolo[3,4-d][1,2]oxazole core through cyclization reactions. The final compound is characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxazole derivatives. For instance, compounds similar to our target have shown significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. In a comparative study, derivatives were tested for their Minimum Inhibitory Concentration (MIC) values against these pathogens:

CompoundMIC (µg/ml)Target Pathogen
11.6S. aureus
20.8E. coli
33.2Pseudomonas aeruginosa

These results indicate that modifications in the oxazole structure can enhance antimicrobial efficacy .

Anticancer Activity

The anticancer properties of similar compounds have been explored extensively. A study demonstrated that certain oxazole derivatives induce apoptosis in cancer cell lines by activating caspase pathways. Specifically, compounds containing a pyridine moiety have shown promising results in inhibiting cell proliferation in hepatocellular carcinoma models .

Analgesic and Anti-inflammatory Effects

The analgesic activity of oxazole derivatives has also been investigated through various pharmacological tests such as the writhing test and hot plate test in animal models. Compounds with similar structures have demonstrated significant pain relief comparable to standard analgesics . The anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.

Case Studies

  • Case Study on Antimicrobial Activity : A recent publication reported that a series of oxazole derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized standard reference antibiotics for comparison and found that specific substitutions on the oxazole ring significantly enhanced activity .
  • Case Study on Anticancer Activity : Another research focused on a derivative that showed selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity was linked to the compound's ability to induce oxidative stress selectively in cancerous cells .

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